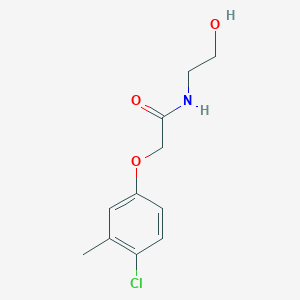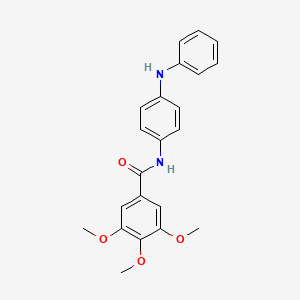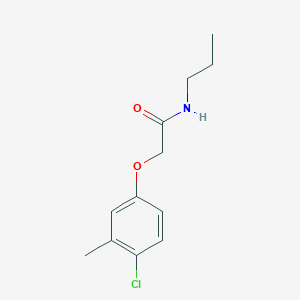![molecular formula C17H22N2O2S B3949059 N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3949059.png)
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide
Vue d'ensemble
Description
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide, also known as ATE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, which involves the reaction of adamantane-1-carbonyl chloride with 2-thiopheneacetonitrile, followed by the addition of ammonia and subsequent purification.
Mécanisme D'action
The mechanism of action of N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity. This compound has also been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activity. However, this compound has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its mode of action.
Orientations Futures
There are several future directions for research on N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Furthermore, the use of this compound as a building block for the synthesis of functional materials such as metal-organic frameworks and covalent organic frameworks can be further explored. Finally, the mechanism of action of this compound can be further elucidated through various biochemical and biophysical techniques.
Applications De Recherche Scientifique
N'-[(1-adamantylcarbonyl)oxy]-2-(2-thienyl)ethanimidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Furthermore, this compound has been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c18-15(7-14-2-1-3-22-14)19-21-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,11-13H,4-10H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZVMTYRGOUGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(CC4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/CC4=CC=CS4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-2-(2-methylphenyl)-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948980.png)

![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948982.png)

![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3948999.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3949022.png)
![N-(3,4-dimethylphenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949024.png)
![2-[(3-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949035.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)

![5-imino-2-(2-methylphenyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949044.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949049.png)